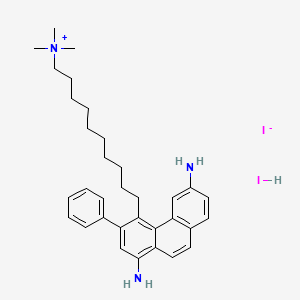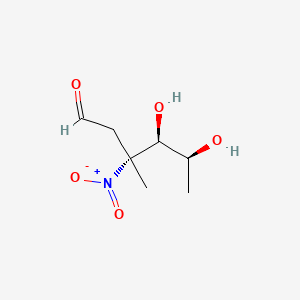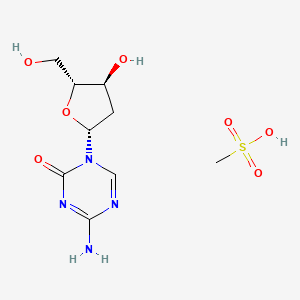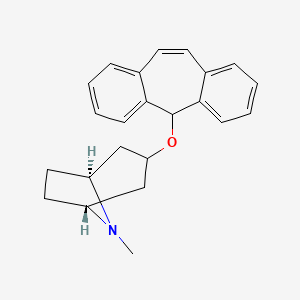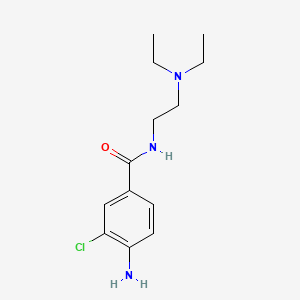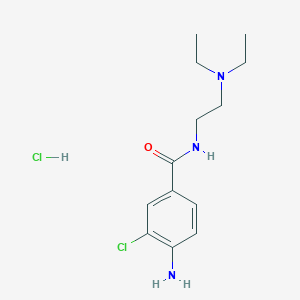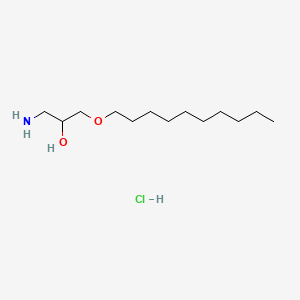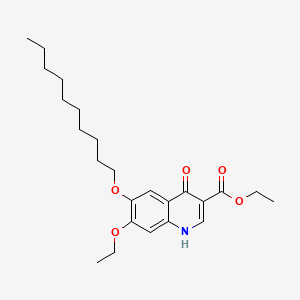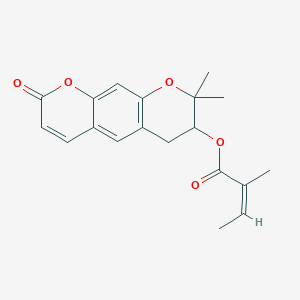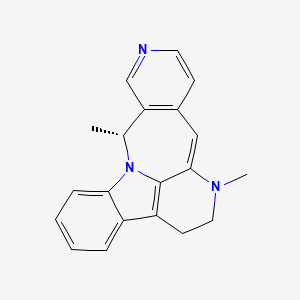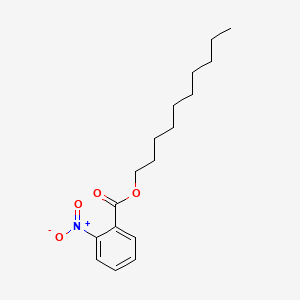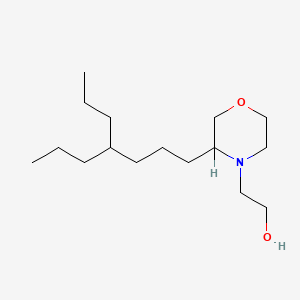
Delmopinol
Übersicht
Beschreibung
Delmopinol is a surface-active cationic agent . It was approved by the FDA under the name Decapinol for the treatment of gingivitis and prevention of periodontitis . The drug interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .
Synthesis Analysis
Delmopinol counteracts new plaque formation by interfering with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . A large number of phase I–II clinical studies have been performed to study the pharmacodynamics and pharmacokinetics of a mouthwash formulation of delmopinol hydrochloride .
Molecular Structure Analysis
The molecular formula of Delmopinol is C16H33NO2 . It has an average mass of 271.439 Da and a monoisotopic mass of 271.251129 Da .
Chemical Reactions Analysis
Delmopinol was extracted from rubbery dental chews using 6N NaOH–MeOH (1 + 1, v/v) at 65°C . The delmopinol peak was eluted in about 7 min by gradient elution on a pH-stable (alkaline) Phenomenex Gemini-NX-C18 column .
Physical And Chemical Properties Analysis
Delmopinol has a molecular formula of C16H33NO2 and a molecular weight of 271.45 . Its percent composition is C 70.80%, H 12.25%, N 5.16%, O 11.79% .
Wissenschaftliche Forschungsanwendungen
1. Plaque and Gingivitis Control
- Delmopinol has demonstrated efficacy in inhibiting plaque and alleviating gingivitis. A study by (Addy, Moran, & Newcombe, 2007) showed that 0.2% delmopinol mouthwash effectively reduced plaque burden and gingivitis indices.
- (Claydon et al., 1996) found that delmopinol rinses, used alongside normal tooth cleaning, provided adjunctive oral hygiene benefits.
2. Impact on Salivary Pellicles and Bacterial Adhesion
- Delmopinol's influence on salivary pellicles and its role in reducing the adhesiveness of tooth surfaces was investigated by (Simonsson, Arnebrant, & Petersson, 1991). The study indicated that delmopinol modifies the surface properties, affecting bacterial adhesion.
3. Inhibiting Bacterial Growth and Acid Production
- Research by (Simonsson, Hvid, Johansson, & Åström, 1992) highlighted delmopinol's ability to inhibit plaque formation and dissolve established plaque in vitro. It also showed reduced bacterial acid production from glucose.
4. Role in Dental Product Development
- A study focused on the development of a simple extraction procedure and an HPLC method for the determination of delmopinol in dental chews, underscoring its use in oral hygiene products (Zhang, Rustum, & Adhikari, 2023).
5. Interaction with Bacterial Cell Surfaces
- Delmopinol's interaction with bacterial cell surfaces was studied by (Simonsson, Arnebrant, Petersson, & Hvid, 1991) who found that it reduces the zeta-potentials of oral streptococci, impacting the stability of bacterial suspensions.
Zukünftige Richtungen
Delmopinol has been developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning . It has comparably low antibacterial properties that should not disrupt the natural balance of the oral microbiota . This suggests that future research and development could focus on enhancing its antibacterial properties while maintaining its beneficial effects on oral health .
Eigenschaften
IUPAC Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOWAYMMZCQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868552 | |
| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delmopinol | |
CAS RN |
79874-76-3 | |
| Record name | Delmopinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmopinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMOPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



